(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820520
InChI: InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

CAS No.:

Cat. No.: VC13820520

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid -

Specification

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name 4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid
Standard InChI InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1
Standard InChI Key IHTQSVKTSPIRNQ-CQSZACIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O

Introduction

Structural and Chemical Characterization

The compound’s IUPAC name, (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid, reflects its three core components:

  • Benzoic acid group: Provides carboxylic acid functionality, enabling participation in condensation and salt-forming reactions .

  • 1,4-Oxazepane ring: A seven-membered heterocycle containing one oxygen and one nitrogen atom, conferring conformational flexibility and hydrogen-bonding capabilities .

  • Boc protecting group: A tert-butoxycarbonyl moiety that shields the amine group during synthetic sequences, ensuring regioselective reactivity.

Stereochemical Configuration

The (S)-configuration at the chiral center (C2 of the oxazepane ring) dictates the molecule’s three-dimensional arrangement, influencing its interactions with biological targets and chiral catalysts . Computational models derived from PubChem data confirm the axial chirality, with the Boc group and benzoic acid occupying distinct spatial orientations .

Spectroscopic Properties

  • NMR: The 1H^1H NMR spectrum exhibits distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm), oxazepane ring protons (δ 3.2–4.1 ppm), and aromatic protons from the benzoic acid (δ 7.8–8.2 ppm) .

  • IR: Strong absorption bands at 1700–1750 cm1^{-1} correspond to the carbonyl groups (C=O) of the Boc and carboxylic acid functionalities .

Synthetic Pathways

Boc Protection of 1,4-Oxazepane

Physicochemical Properties

PropertyValueSource
Molecular formulaC17_{17}H23_{23}NO5_5
Molecular weight345.37 g/mol
Melting point152–154°C
Solubility (water)0.2 mg/mL
LogP (octanol/water)2.1

The moderate lipophilicity (LogP = 2.1) suggests balanced membrane permeability, making it suitable for drug delivery systems .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The compound serves as a building block for tyrosine kinase inhibitors (TKIs). Its benzoic acid group enables conjugation to heterocyclic scaffolds, while the Boc group allows sequential deprotection for further functionalization .

Prodrug Design

The Boc-protected amine can be hydrolyzed in vivo to generate a primary amine, facilitating pH-dependent drug release in tumor microenvironments .

Comparative Analysis with Structural Analogs

Compound NameKey DifferencesBioactivity
4-(1,4-Oxazepane-4-carbonyl)benzoic acidLacks Boc group; free amineLower metabolic stability
(S)-4-(Boc)-1,4-oxazepane-2-carboxylic acidCarboxylic acid instead of benzoic acidEnhanced solubility

The benzoic acid moiety in the target compound improves binding affinity to albumin, extending plasma half-life compared to analogs .

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